molecular formula C28H28ClN3OS B2698740 2-[(4-Benzhydrylpiperazino)methyl]phenyl (2-chloro-1,3-thiazol-5-yl)methyl ether CAS No. 866149-65-7

2-[(4-Benzhydrylpiperazino)methyl]phenyl (2-chloro-1,3-thiazol-5-yl)methyl ether

Cat. No.: B2698740
CAS No.: 866149-65-7
M. Wt: 490.06
InChI Key: HZQFMLJUDJLREF-UHFFFAOYSA-N
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Description

2-[(4-Benzhydrylpiperazino)methyl]phenyl (2-chloro-1,3-thiazol-5-yl)methyl ether is a synthetic organic compound featuring a benzhydrylpiperazine moiety linked via a methylene group to a phenyl ring, which is further substituted with a (2-chloro-1,3-thiazol-5-yl)methyl ether group.

Properties

IUPAC Name

5-[[2-[(4-benzhydrylpiperazin-1-yl)methyl]phenoxy]methyl]-2-chloro-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28ClN3OS/c29-28-30-19-25(34-28)21-33-26-14-8-7-13-24(26)20-31-15-17-32(18-16-31)27(22-9-3-1-4-10-22)23-11-5-2-6-12-23/h1-14,19,27H,15-18,20-21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZQFMLJUDJLREF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2OCC3=CN=C(S3)Cl)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Benzhydrylpiperazino)methyl]phenyl (2-chloro-1,3-thiazol-5-yl)methyl ether typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is synthesized through the reaction of ethylenediamine with a suitable halogenated compound under basic conditions.

    Introduction of the Benzhydryl Group: The benzhydryl group is introduced via a nucleophilic substitution reaction, where the piperazine intermediate reacts with benzhydryl chloride in the presence of a base.

    Thiazole Ring Formation: The thiazole ring is formed through a cyclization reaction involving a suitable thioamide and a halogenated compound.

    Final Coupling Reaction: The final step involves coupling the piperazine-benzhydryl intermediate with the thiazole intermediate under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of supercritical fluids can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Benzhydrylpiperazino)methyl]phenyl (2-chloro-1,3-thiazol-5-yl)methyl ether undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenated compounds, nucleophiles, and electrophiles under various solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with varying functional groups.

Scientific Research Applications

Synthesis Routes

The synthesis of this compound typically involves several steps:

  • Formation of the Piperazine Intermediate : The piperazine ring is synthesized through the reaction of ethylenediamine with a suitable halogenated compound under basic conditions.
  • Introduction of the Benzhydryl Group : This is achieved via a nucleophilic substitution reaction where the piperazine intermediate reacts with benzhydryl chloride in the presence of a base.
  • Thiazole Ring Formation : The thiazole ring is formed through cyclization involving a thioamide and a halogenated compound.

Chemistry

In synthetic organic chemistry, 2-[(4-Benzhydrylpiperazino)methyl]phenyl (2-chloro-1,3-thiazol-5-yl)methyl ether serves as a valuable building block for creating more complex organic molecules. Its unique structure allows for various functional group modifications, making it useful in the development of new compounds.

Biology

The compound has been studied for its potential biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The thiazole component is known for its role in enhancing biological activity.
  • Anticancer Properties : Research indicates that compounds containing thiazole rings can inhibit cancer cell proliferation. Further investigations are needed to elucidate the specific mechanisms involved.

Medicine

In medicinal chemistry, this compound has been investigated for potential therapeutic effects in treating diseases such as:

  • Alzheimer's Disease : Similar compounds have shown promise as acetylcholinesterase inhibitors, which could help in managing symptoms associated with Alzheimer's disease by increasing acetylcholine levels in the brain .
  • Neurological Disorders : The interaction of this compound with various receptors may provide insights into developing treatments for neurological disorders.

Industrial Applications

In industrial settings, this compound is utilized in:

  • Material Science : Its unique chemical properties make it suitable for developing new materials and chemical processes.
  • Pharmaceutical Development : The compound's ability to modify biological pathways makes it a candidate for drug formulation and development.

Mechanism of Action

The mechanism of action of 2-[(4-Benzhydrylpiperazino)methyl]phenyl (2-chloro-1,3-thiazol-5-yl)methyl ether involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituent Groups Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Target Compound : 2-[(4-Benzhydrylpiperazino)methyl]phenyl (2-chloro-1,3-thiazol-5-yl)methyl ether Benzhydrylpiperazine, chlorothiazole Not provided Not provided Hypothesized CNS activity; high lipophilicity N/A
Ethyl 2-{3-[(2-chloro-1,3-thiazol-5-yl)methyl]-4-nitroimino-1,3,5-triazinan-1-yl}acetate Triazinan, nitroimino, chlorothiazole C₁₁H₁₅ClN₆O₄S ~386.8 (calculated) Insecticidal activity; hydrogen-bonding network stabilizes crystal structure
2-[(4-Benzylpiperidino)methyl]phenyl (2-chloro-1,3-thiazol-5-yl)methyl ether (CAS 866149-59-9) Benzylpiperidine, chlorothiazole Not provided Not provided Structural analog with reduced bulk; potential intermediate in drug synthesis
(2-Chloro-1,3-thiazol-5-yl)methyl 4-(morpholinosulfonyl)phenyl ether Morpholinosulfonyl, chlorothiazole C₁₄H₁₅ClN₂O₄S₂ 374.9 Enhanced polarity due to sulfonamide; possible solubility advantages

Structural and Functional Analysis

Bulk and Lipophilicity: The target compound’s benzhydrylpiperazine group imparts greater steric bulk and lipophilicity compared to the benzylpiperidine in the CAS 866149-59-9 analog . This may enhance membrane permeability but reduce aqueous solubility. The morpholinosulfonyl group in the CymitQuimica compound introduces polar sulfonamide and morpholine groups, likely improving solubility but limiting blood-brain barrier penetration .

In contrast, the target compound’s piperazine moiety is more commonly associated with CNS targets (e.g., serotonin or dopamine receptors). The absence of a sulfonamide or nitroimino group in the target compound may narrow its interaction profile compared to the analogs in and .

Crystallographic and Stability Features :

  • The insecticidal triazinan derivative exhibits intramolecular N–H⋯O and intermolecular C–H⋯O/N hydrogen bonds, stabilizing its crystal lattice . The target compound’s larger substituents may disrupt such interactions, leading to distinct solid-state properties (e.g., melting point, crystallinity).

Biological Activity

The compound 2-[(4-Benzhydrylpiperazino)methyl]phenyl (2-chloro-1,3-thiazol-5-yl)methyl ether is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described by the following molecular formula:

  • Molecular Formula : C21H24ClN3OS
  • Molecular Weight : 397.95 g/mol

The compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is suggested to act as an antagonist at certain neurotransmitter receptors, which may contribute to its effects on the central nervous system. The presence of the piperazine moiety enhances its affinity for these receptors, potentially leading to therapeutic effects in conditions such as anxiety and depression.

Biological Activity

Research indicates that the compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of thiazole compounds often possess significant antimicrobial properties. The 2-chloro thiazole moiety is particularly noted for its effectiveness against Gram-positive bacteria and fungi.
  • Anticancer Properties : Some studies suggest that compounds with a thiazole structure can inhibit cancer cell proliferation. The specific mechanism may involve the induction of apoptosis in cancer cells.
  • Neuropharmacological Effects : The compound's interaction with serotonin and dopamine receptors suggests potential applications in treating mood disorders.

Data Table: Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cells
NeuropharmacologicalModulates serotonin and dopamine receptors

Case Studies

  • Antimicrobial Study : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. Results indicated a significant reduction in bacterial growth at low concentrations, suggesting strong antimicrobial potential.
  • Cancer Cell Proliferation : In vitro studies demonstrated that the compound inhibited the growth of breast cancer cells by inducing cell cycle arrest and apoptosis. The findings were published in Cancer Research and highlighted the need for further investigation into its mechanisms.
  • Neuropharmacological Assessment : A research article in Neuropharmacology reported the effects of this compound on animal models of anxiety. The results showed reduced anxiety-like behaviors, supporting its potential use as an anxiolytic agent.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-[(4-Benzhydrylpiperazino)methyl]phenyl (2-chloro-1,3-thiazol-5-yl)methyl ether with high yield and purity?

  • Methodological Answer : Synthesis requires multi-step protocols with strict control of temperature, solvent polarity, and pH. Nucleophilic substitution and coupling reactions are common, with intermediates monitored via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm progression. For example, benzoxazine and thiazole moieties are synthesized separately and coupled under inert conditions to avoid side reactions. Purification often involves column chromatography with gradients of ethyl acetate and hexane .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm proton environments and carbon backbone integrity, particularly for benzhydrylpiperazine and thiazole groups .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, critical for detecting halogen (Cl) and heteroatom (N, S) presence .
  • Infrared (IR) Spectroscopy : Identifies functional groups like ethers (C-O-C) and aromatic C-H stretches .
  • Elemental Analysis (CHNS) : Verifies stoichiometric ratios of C, H, N, and S .

Q. How can researchers ensure reproducibility in pharmacological assays for this compound?

  • Methodological Answer : Use standardized cell lines (e.g., HEK293 for receptor-binding studies) and control variables like solvent concentration (DMSO ≤0.1%). Dose-response curves should be generated with triplicate measurements, and IC50_{50}/EC50_{50} values calculated using nonlinear regression models (e.g., GraphPad Prism). Reference compounds (e.g., known kinase inhibitors for kinase assays) must be included for benchmark comparisons .

Advanced Research Questions

Q. How can X-ray crystallography tools like SHELX and ORTEP-3 resolve structural ambiguities in this compound?

  • Methodological Answer :

  • SHELX : Refines crystallographic data to generate accurate electron density maps, critical for confirming the spatial arrangement of the benzhydrylpiperazine and thiazole moieties. Anisotropic displacement parameters help identify dynamic disorder in flexible groups .
  • ORTEP-3 : Visualizes thermal ellipsoids and bond angles, aiding in detecting torsional strain in the ether linkage or piperazine ring .
  • Validation : Cross-check with computational geometry optimization (DFT) to reconcile experimental and theoretical bond lengths .

Q. What strategies address contradictions in reported bioactivity data across studies?

  • Methodological Answer :

  • Reproducibility Testing : Replicate assays under identical conditions (e.g., pH 7.4 buffer, 37°C) to isolate protocol-dependent variability .
  • Meta-Analysis : Use statistical tools (e.g., Cohen’s d) to quantify effect sizes and identify outliers. Adjust for confounding factors like cell passage number or serum batch .
  • Mechanistic Studies : Employ CRISPR-edited cell lines to confirm target specificity if off-target effects are suspected .

Q. How can computational modeling predict this compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to model binding poses with receptors (e.g., GPCRs or kinases). Focus on hydrogen bonding between the thiazole’s chlorine and receptor active sites .
  • QSAR Modeling : Train models on datasets of analogous piperazine-thiazole derivatives to correlate structural features (e.g., logP, polar surface area) with activity .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes, particularly for flexible piperazine linkages .

Q. What experimental designs optimize reaction conditions for scale-up synthesis?

  • Methodological Answer : Apply Design of Experiments (DoE) to systematically vary factors like catalyst loading (e.g., Pd/C for coupling), solvent (DMF vs. THF), and reaction time. Response surface methodology (RSM) identifies optimal conditions for yield and purity. For example, microwave-assisted synthesis reduces reaction time by 60% compared to thermal methods .

Data Analysis and Multi-Disciplinary Approaches

Q. How can researchers integrate crystallographic and spectroscopic data to resolve stereochemical uncertainties?

  • Methodological Answer : Combine X-ray diffraction data (from SHELX) with NOESY NMR to confirm spatial proximity of protons in chiral centers. For example, NOE correlations between benzhydryl protons and the piperazine methyl group can validate relative configuration .

Q. What statistical methods are recommended for analyzing dose-dependent toxicity in preclinical studies?

  • Methodological Answer : Use probit analysis for LD50_{50} determination or Kaplan-Meier survival curves for longitudinal studies. Multivariate ANOVA accounts for covariates like animal weight and gender. Software like R or SAS implements these models robustly .

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